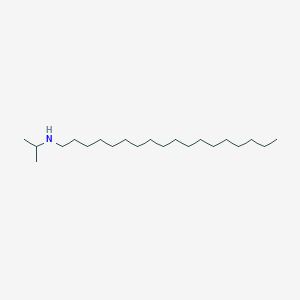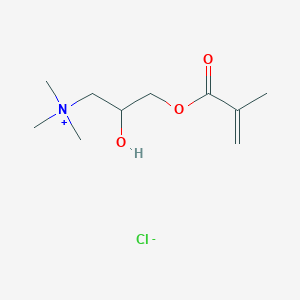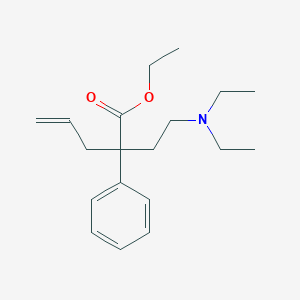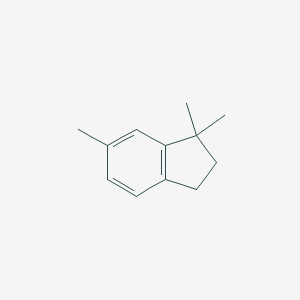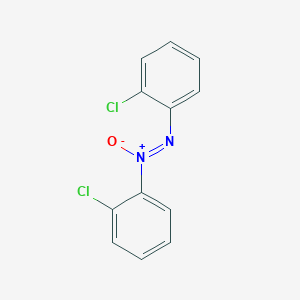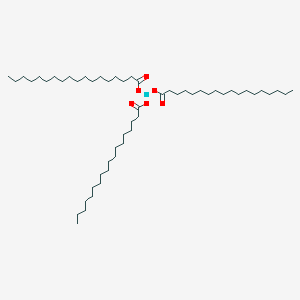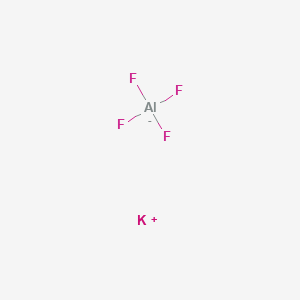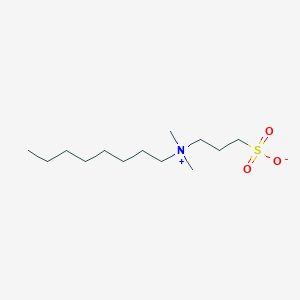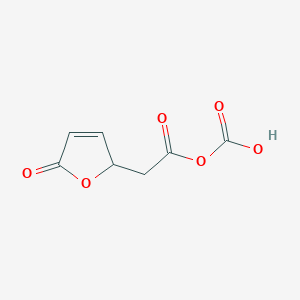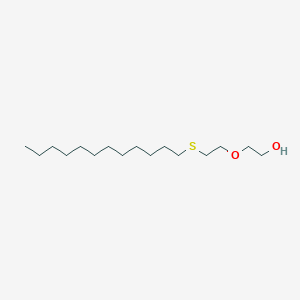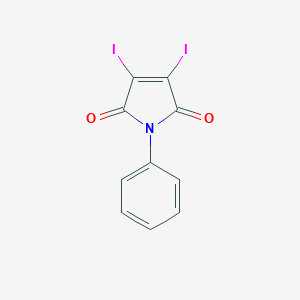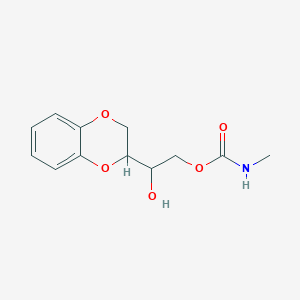
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MDMA, or ecstasy, and has been used recreationally as a drug. However,
Mécanisme D'action
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability. However, MDMA can also have negative effects, such as increased heart rate and blood pressure, as well as dehydration and hyperthermia.
Effets Biochimiques Et Physiologiques
MDMA has been shown to have a variety of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, MDMA can also increase the release of oxytocin, a hormone that is associated with social bonding and trust. MDMA has also been shown to increase heart rate and blood pressure, as well as cause dehydration and hyperthermia.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages as a tool for scientific research. It can be used to study the role of neurotransmitters in brain function and behavior, as well as the potential use of psychoactive substances for therapeutic purposes. However, MDMA also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the use of MDMA in research can be controversial due to its history of recreational use.
Orientations Futures
There are several future directions for research on MDMA. One area of research is focused on the use of MDMA-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is focused on the development of new compounds that have similar effects to MDMA, but with fewer negative side effects. Additionally, research is needed to better understand the long-term effects of MDMA use, both recreationally and therapeutically.
Méthodes De Synthèse
MDMA can be synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including the isolation of safrole, its conversion to isosafrole, and the subsequent conversion of isosafrole to MDMA. The synthesis of MDMA is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MDMA has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA can help patients with PTSD to process traumatic memories and reduce symptoms of anxiety and depression.
Another area of research has focused on the use of MDMA as a tool for neuroscience research. MDMA has been shown to increase the release of serotonin and other neurotransmitters in the brain, which can help researchers to better understand the role of these chemicals in brain function and behavior.
Propriétés
Numéro CAS |
13973-72-3 |
|---|---|
Nom du produit |
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Formule moléculaire |
C12H15NO5 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-13-12(15)17-6-8(14)11-7-16-9-4-2-3-5-10(9)18-11/h2-5,8,11,14H,6-7H2,1H3,(H,13,15) |
Clé InChI |
FZSIVUZWRRJFSM-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



